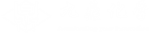

| 1PlusChem |

1P003IQG-1g |

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol |

83310-97-8 |

95% |

1g |

$49.00 |

2024-04-21 |

|

| A2B Chem LLC |

AB63448-1g |

3-(Perfluorobutyl)propanol |

83310-97-8 |

|

1g |

$40.00 |

|

|

| Aaron |

AR003IYS-1g |

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol |

83310-97-8 |

97% |

1g |

$8.00 |

|

|

| abcr |

AB147929-5g |

3-(Perfluorobutyl)propan-1-ol, 97%; . |

83310-97-8 |

97% |

5g |

€106.90 |

|

|

| Ambeed |

A776255-5g |

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol |

83310-97-8 |

95% |

5g |

$95.0 |

2024-07-24 |

|

| Apollo Scientific |

PC0640-1g |

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol |

83310-97-8 |

97% |

1g |

£55.00 |

2023-09-01 |

|

| Chemenu |

CM376778-5g |

4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol |

83310-97-8 |

95%+ |

5g |

$105 |

2023-02-01 |

|

| TRC |

B504280-500mg |

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol |

83310-97-8 |

|

500mg |

$ 52.00 |

2023-09-08 |

|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. |

N122379-5g |

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol |

83310-97-8 |

97% |

5g |

¥109.90 |

2023-09-01 |

|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. |

1044444-1g |

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol |

83310-97-8 |

97% |

1g |

¥ưǪĊ |

2023-07-25 |

|